1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol is a selective adrenergic β-1-blocking agent, commonly known for its application in research and medicine . This compound is characterized by its molecular formula C15H25NO3 and a molecular weight of 267.369 g/mol . It is primarily used for its β-1-blocking properties, which make it valuable in various scientific and medical applications.
Mechanism of Action
Target of Action
The primary target of 1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol is the adrenergic β-1 receptor . This receptor plays a crucial role in the regulation of heart function.
Mode of Action
As a selective adrenergic β-1-blocking agent , this compound binds to the β-1 adrenergic receptors, inhibiting the action of catecholamines, such as adrenaline and noradrenaline. This results in a decrease in heart rate, cardiac output, and blood pressure.
Biochemical Analysis
Cellular Effects
It is speculated that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol involves several steps. One common synthetic route includes the reaction of 4-(2-methoxyethenyl)phenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents such as sodium hydroxide or potassium tert-butoxide.
Scientific Research Applications
1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies involving β-1 adrenergic receptors, helping to elucidate their role in various physiological processes.
Medicine: Due to its β-1-blocking properties, it is used in the development of cardiovascular drugs and in research related to hypertension and arrhythmias.
Comparison with Similar Compounds
1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol can be compared with other β-1-blocking agents such as:
Metoprolol: Similar in structure and function, but with different pharmacokinetic properties.
Atenolol: Another β-1-blocker with a longer half-life and different metabolic pathways.
Bisoprolol: Known for its high selectivity for β-1 receptors and fewer side effects.
The uniqueness of this compound lies in its specific binding affinity and its applications in both research and therapeutic contexts.
Properties
IUPAC Name |
1-[4-(2-methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-9,12,14,16-17H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUWWYDYCIZGNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C=COC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.